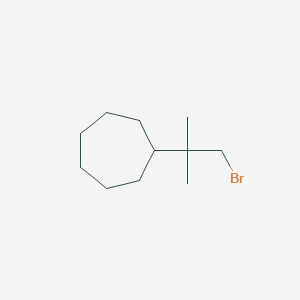
(1-Bromo-2-methylpropan-2-yl)cycloheptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Bromo-2-methylpropan-2-yl)cycloheptane is an organic compound with the molecular formula C11H21Br. It is a brominated derivative of cycloheptane, where a bromine atom is attached to a methylpropan-2-yl group on the cycloheptane ring. This compound is of interest in organic synthesis and research due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-methylpropan-2-yl)cycloheptane typically involves the bromination of 2-methylpropan-2-ylcycloheptane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of cycloheptene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: The major product is typically a cycloheptene derivative.
科学的研究の応用
(1-Bromo-2-methylpropan-2-yl)cycloheptane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: Investigation of its properties for potential use in new materials.
作用機序
The mechanism of action for (1-Bromo-2-methylpropan-2-yl)cycloheptane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or base used in the reaction.
類似化合物との比較
(1-Bromo-2-methylpropan-2-yl)cyclohexane: A similar compound with a six-membered ring instead of a seven-membered ring.
(1-Bromo-2-methylpropan-2-yl)cyclooctane: A similar compound with an eight-membered ring.
Uniqueness: (1-Bromo-2-methylpropan-2-yl)cycloheptane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and eight-membered ring analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions.
特性
分子式 |
C11H21Br |
|---|---|
分子量 |
233.19 g/mol |
IUPAC名 |
(1-bromo-2-methylpropan-2-yl)cycloheptane |
InChI |
InChI=1S/C11H21Br/c1-11(2,9-12)10-7-5-3-4-6-8-10/h10H,3-9H2,1-2H3 |
InChIキー |
GBCOTOQYEJWFBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CBr)C1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


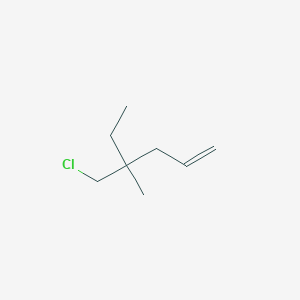

![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
![7H,8H-[1,4]dioxino[2,3-g]cinnoline-3-carboxylic acid](/img/structure/B13176141.png)

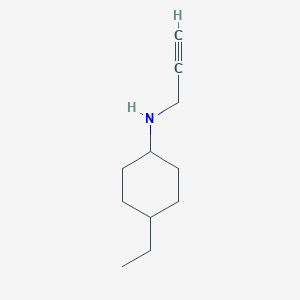

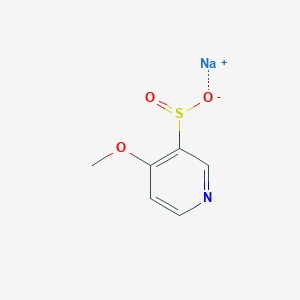
![(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-thiophen-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B13176176.png)
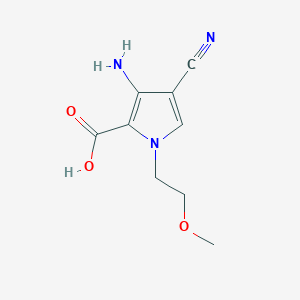
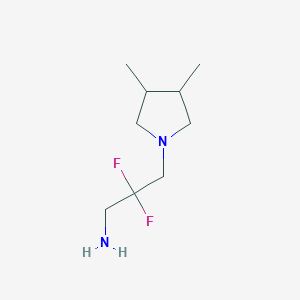

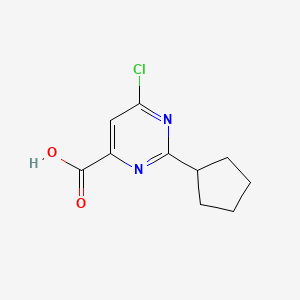
![2-(Propan-2-yl)-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13176198.png)
